molecular formula C16H12GeO4 B14627120 Germane, tetra-2-furanyl- CAS No. 55811-78-4

Germane, tetra-2-furanyl-

Cat. No.: B14627120
CAS No.: 55811-78-4
M. Wt: 340.9 g/mol
InChI Key: HFNKPJYZCXQEDT-UHFFFAOYSA-N
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Description

Germane, tetra-2-furanyl- is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of four 2-furanyl groups attached to a central germanium atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Germane, tetra-2-furanyl- typically involves the reaction of germanium tetrachloride with 2-furanyl lithium or 2-furanyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete substitution of the chlorine atoms with 2-furanyl groups.

Industrial Production Methods: Industrial production of Germane, tetra-2-furanyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Germane, tetra-2-furanyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can lead to the formation of germanium hydrides.

Scientific Research Applications

Germane, tetra-2-furanyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its role as an antioxidant and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: Germane, tetra-2-furanyl- is used in the production of advanced materials, including semiconductors and polymers.

Mechanism of Action

The mechanism of action of Germane, tetra-2-furanyl- involves its interaction with molecular targets and pathways within cells. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammation.

Comparison with Similar Compounds

  • Germane, tetra-2-thienyl-
  • Germane, tetra-2-pyridyl-
  • Germane, tetra-2-phenyl-

Comparison: Germane, tetra-2-furanyl- is unique due to the presence of the 2-furanyl groups, which impart distinct chemical and physical properties Compared to Germane, tetra-2-thienyl-, it has a different electronic structure, leading to variations in reactivity and stability

Properties

CAS No.

55811-78-4

Molecular Formula

C16H12GeO4

Molecular Weight

340.9 g/mol

IUPAC Name

tetrakis(furan-2-yl)germane

InChI

InChI=1S/C16H12GeO4/c1-5-13(18-9-1)17(14-6-2-10-19-14,15-7-3-11-20-15)16-8-4-12-21-16/h1-12H

InChI Key

HFNKPJYZCXQEDT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)[Ge](C2=CC=CO2)(C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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